![molecular formula C8H17N B2716407 3,3-Dimethylhex-5-en-1-amine CAS No. 910388-34-0](/img/structure/B2716407.png)
3,3-Dimethylhex-5-en-1-amine
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Overview
Description
“3,3-Dimethylhex-5-en-1-amine” is a chemical compound with the molecular formula C8H17N . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of primary amines like “3,3-Dimethylhex-5-en-1-amine” can be achieved through reductive amination of ketones and aldehydes . This process involves the use of catalysts, especially reusable catalysts, based on earth-abundant metals . The iron-catalyzed synthesis of primary amines through reductive amination has been realized .Molecular Structure Analysis
The molecular structure of “3,3-Dimethylhex-5-en-1-amine” can be represented by the InChI code: 1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3 .Chemical Reactions Analysis
Amines, including “3,3-Dimethylhex-5-en-1-amine”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
“3,3-Dimethylhex-5-en-1-amine” is a liquid at room temperature . Its molecular weight is 127.23 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Exploration of Experimental and Theoretical Properties
An exploration of the experimental and theoretical properties of a related compound, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, utilized in the synthesis of nitrogen-containing compounds, was conducted. This study encompassed various spectroscopic analyses (NMR, FT-Raman, FT-IR, and UV–Visible) alongside theoretical studies using Density Functional Theory (DFT) and Molecular Docking studies. The research aimed at understanding the molecular interactions, charge distribution, and potential applications in drug design through ligand-protein interactions and drug likeness assessments (Fatima et al., 2021).
Atmospheric Implications of Amines
A study examined the structure and formation thermodynamics of dimer clusters containing sulfuric acid or bisulfate with ammonia and different amines, revealing that amines bind significantly stronger than ammonia. This suggests amines might be more crucial than ammonia in enhancing sulfuric acid-water nucleation in the atmosphere, a fundamental process in cloud formation and atmospheric chemistry (Kurtén et al., 2008).
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
This compound is a key intermediate in the preparation of premafloxacin, highlighting the synthesis process's efficiency and stereoselectivity. Such compounds play a critical role in developing antibiotics and showcase the application of amine derivatives in pharmaceutical synthesis (Fleck et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,3-dimethylhex-5-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMWBVUTEYDMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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